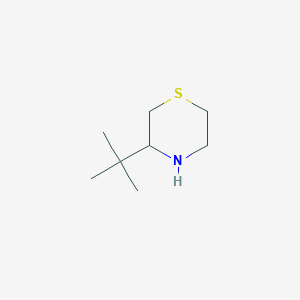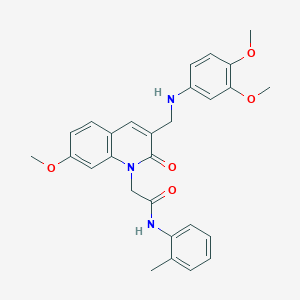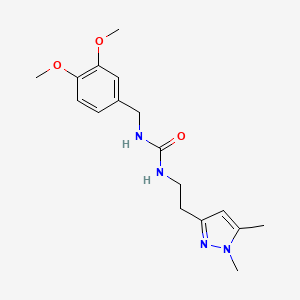
Methyl 4-(dibenzylamino)butanoate
説明
Methyl 4-(dibenzylamino)butanoate, also known as 4-DBB, is an organic compound used in the synthesis of various other substances. It is a colorless solid that is soluble in many organic solvents. 4-DBB is used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is important to understand the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-DBB.
科学的研究の応用
Synthesis and Characterization
Synthesis of Dibenzylamino Compounds : The synthesis and characterization of porphyrazinoctamine derivatives, including studies on magnesium(II) and nickel(II) complexes, demonstrate the chemical versatility of dibenzylamino compounds. These studies highlight the potential of such compounds for further application in chemical synthesis and material science (Mani et al., 1994).
Catalytic Applications : Research on the catalytic transfer hydrogenation of benzonitriles using alcohols as hydrogen sources has shown the efficiency of dibenzylamino compounds in facilitating chemical transformations. This highlights their potential role in developing new catalytic processes (Garduño & García, 2017).
Chemical Structure and Reactivity : Studies on the synthesis of new amines for enhanced CO2 capture performance illustrate how the chemical structure of dibenzylamino compounds affects their physical and chemical properties, such as solubility and reactivity. This is crucial for designing efficient CO2 capture materials (Singto et al., 2016).
Organic Synthesis Building Blocks : The development of N,N-Dibenzylamino aldehydes as chiral building blocks in synthetic organic chemistry, enabling the transformation to aldimines and subsequent diastereoselective methylene transfer, exemplifies the utility of these compounds in constructing complex molecular architectures (Reetz & Lee, 2001).
特性
IUPAC Name |
methyl 4-(dibenzylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-22-19(21)13-8-14-20(15-17-9-4-2-5-10-17)16-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSNDQYVNKDANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dibenzylamino)butanoate | |
CAS RN |
94914-32-6 | |
| Record name | methyl 4-(dibenzylamino)butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 6-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2386396.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)
![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)

![5-(4-Benzylpiperazin-1-yl)-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2386406.png)
![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)
![8-allyl-3-{[4-(3-chloro-4-methylphenyl)piperazino]carbonyl}-2H-chromen-2-one](/img/structure/B2386408.png)
![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386411.png)


![Ethyl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate](/img/structure/B2386417.png)

